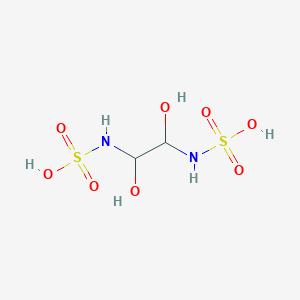
(1,2-Dihydroxyethane-1,2-diyl)disulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Dihydroxyethane-1,2-diyl)disulfamic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hydroxyl groups and a disulfamic acid moiety, making it an interesting subject for research in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid typically involves the reaction of ethylene glycol with sulfuryl chloride, followed by the introduction of sulfamic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The disulfamic acid moiety can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce thiols.
Applications De Recherche Scientifique
(1,2-Dihydroxyethane-1,2-diyl)disulfamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid exerts its effects involves its ability to form stable complexes with various molecules. The hydroxyl groups and disulfamic acid moiety can interact with different molecular targets, influencing biochemical pathways and reactions. These interactions can lead to changes in molecular structure and function, which are the basis for its applications in research and industry.
Comparaison Avec Des Composés Similaires
1,2-Dihydroxyethane-1,2-diyl)dibenzoic acid: Known for its stability and use in organic frameworks.
1,2-Dihydroxyethane-1,2-diyl)dipyrrolidin-2-one: Utilized in various synthetic applications.
Uniqueness: (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid stands out due to its unique combination of hydroxyl groups and disulfamic acid moiety, which provides distinct reactivity and interaction capabilities compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in scientific research and industry.
Propriétés
Numéro CAS |
920008-32-8 |
|---|---|
Formule moléculaire |
C2H8N2O8S2 |
Poids moléculaire |
252.2 g/mol |
Nom IUPAC |
[1,2-dihydroxy-2-(sulfoamino)ethyl]sulfamic acid |
InChI |
InChI=1S/C2H8N2O8S2/c5-1(3-13(7,8)9)2(6)4-14(10,11)12/h1-6H,(H,7,8,9)(H,10,11,12) |
Clé InChI |
AKZVVZPEFZONTR-UHFFFAOYSA-N |
SMILES canonique |
C(C(NS(=O)(=O)O)O)(NS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)
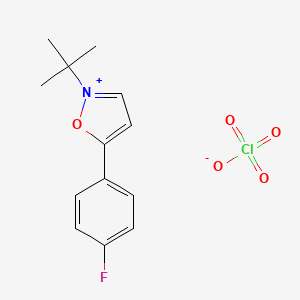
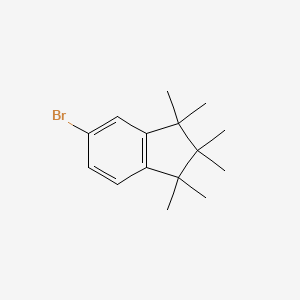



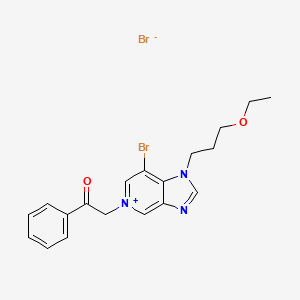
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)
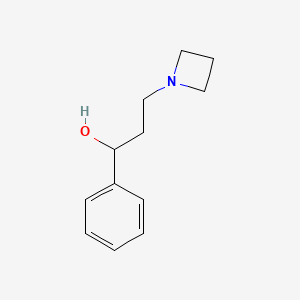


![(E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate](/img/structure/B12639794.png)

![N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639804.png)
